molecular formula C12H11ClN2O B1486650 4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine CAS No. 1159820-94-6

4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine

Cat. No. B1486650
M. Wt: 234.68 g/mol
InChI Key: ZBNYCANHZZXVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis1. Protodeboronation of these esters is a common step in the synthesis process1. However, the exact synthesis process for “4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine” is not well-documented in the available literature.



Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine” is not explicitly mentioned in the available literature. However, similar compounds often have complex structures involving multiple rings2.



Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine” are not well-documented in the available literature. However, similar compounds often undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C-bond-formations1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine” are not well-documented in the available literature. However, similar compounds often have complex properties that depend on their precise molecular structure2.


Scientific Research Applications

Synthesis and Process Research

4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine is a derivative of pyrimidine, a crucial structure in organic chemistry and pharmaceuticals. It's related to compounds like 4,6-Dichloro-2-methylpyrimidine, an important intermediate in synthesizing anticancer drugs like dasatinib. The synthesis involves acetamidine hydrochloride and dimethyl malonate, undergoing cyclization and chlorination with phosphorus oxychloride under optimal conditions, yielding significant intermediates for drug development (Guo Lei-ming, 2012).

Antiviral Activity

Some derivatives of the pyrimidine structure, specifically 2,4-diamino-6-hydroxypyrimidines substituted at position 5, show marked antiretroviral activity, especially against retroviruses. These compounds, when alkylated properly, demonstrate significant inhibitory action on the replication of viruses like human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting the potential for this class of compounds in antiviral therapy (D. Hocková et al., 2003).

Chemical Reactivity and Molecular Structure Studies

The compound's molecular structure and reactivity have been studied extensively, revealing its potential in various fields including pharmaceuticals. Investigations include FT-IR, FT-Raman, NMR analyses, and theoretical calculations, providing detailed insights into the molecule’s chemical behavior, stability, and interactions. Such studies are crucial for understanding the compound's potential in medicinal chemistry and other applications (S. Aayisha et al., 2019).

Pharmaceutical Precursor Applications

Derivatives of 4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine, such as 4,6-Dihydroxy-2-methylpyrimidine, find extensive applications as precursors in pharmaceuticals, including the synthesis of high-value medicinal products. Advanced process chemistry research has led to the development of economic and efficient production methods for these precursors, highlighting the compound's importance in the pharmaceutical industry (R. Patil et al., 2008).

Safety And Hazards

The safety and hazards associated with “4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine” are not well-documented in the available literature.


Future Directions

The future directions for research on “4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine” are not well-documented in the available literature. However, similar compounds are often subjects of ongoing research due to their potential applications in various fields1.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine”. Further research may provide more comprehensive information.


properties

IUPAC Name

4-chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(13)15-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNYCANHZZXVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.